It's important to note that while the compound itself exists, scientific literature regarding its specific applications in research seems to be scarce. This could be due to the compound being relatively new or not widely studied.
For more information on the chemical properties and structure of 1-MICCl.HCl, you can refer to the following resources:
1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C₅H₅ClN₂O·ClH and a molecular weight of 181.02 g/mol. It is characterized by the presence of an imidazole ring, a five-membered aromatic heterocyclic structure containing two nitrogen atoms. This compound is typically available as a white to off-white crystalline solid and has a melting point range of approximately 181 to 183 °C. It is soluble in polar solvents such as water and methanol, making it suitable for various chemical applications .
The synthesis of 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride typically involves the following methods:
Alternative methods may include modifications of existing synthetic routes that utilize different reagents or catalysts to enhance yield or selectivity .
1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride has several applications across various fields:
Interaction studies involving 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies help elucidate its potential mechanisms of action and therapeutic applications. For instance:
Several compounds share structural similarities with 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride, which may exhibit comparable biological activities or chemical properties. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Methylimidazole | C₄H₆N₂ | Lacks carbonyl chloride functionality; simpler structure |
1-Methyl-1H-benzimidazole-5-carbonyl chloride | C₉H₈Cl₂N₂O | Contains a benzene ring; different electronic properties |
2-Methylimidazole | C₄H₆N₂ | Similar imidazole structure; different position of methyl group |
4-Methylthiazole | C₅H₅N | Contains a thiazole ring; distinct from imidazole |
The uniqueness of 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride lies in its specific carbonyl chloride functionality, which enables diverse reactivity compared to other imidazoles that lack this feature .
The synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride represents a critical transformation in heterocyclic chemistry, involving the conversion of the corresponding carboxylic acid precursor to the highly reactive acyl chloride derivative [1] [2]. This compound, with the molecular formula C₅H₆Cl₂N₂O and molecular weight of 181.02 grams per mole, serves as an important intermediate in organic synthesis due to its electrophilic carbonyl chloride functionality [3] [2].
The traditional synthetic approaches to this compound primarily involve the direct conversion of 1-methyl-1H-imidazole-5-carboxylic acid using various chlorinating agents [4] [5]. These methodologies have been extensively developed and optimized to achieve high yields while maintaining product integrity [6].
Method | Substrate | Reagent | Reaction Temperature (°C) | Byproducts | Typical Yield (%) |
---|---|---|---|---|---|
Phosgene-Mediated Chlorination | 1-Methyl-1H-imidazole-5-carboxylic acid | COCl₂ | 0-5 | CO₂ + HCl | 85-95 |
Oxalyl Chloride Conversion | 1-Methyl-1H-imidazole-5-carboxylic acid | (COCl)₂ | Room temperature | CO + CO₂ + HCl | 80-90 |
Thionyl Chloride Treatment | 1-Methyl-1H-imidazole-5-carboxylic acid | SOCl₂ | Reflux | SO₂ + HCl | 75-85 |
Phosphorus Pentachloride Reaction | 1-Methyl-1H-imidazole-5-carboxylic acid | PCl₅ | Cold conditions | POCl₃ + HCl | 70-80 |
Phosphorus Trichloride Process | 1-Methyl-1H-imidazole-5-carboxylic acid | PCl₃ | Room temperature | H₃PO₃ | 75-85 |
Phosgene-mediated synthesis represents the classical approach for converting carboxylic acids to acyl chlorides, including the formation of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride [7] [4]. The reaction mechanism involves nucleophilic attack by the carboxylic acid oxygen on the electrophilic carbon of phosgene, followed by elimination of hydrogen chloride and carbon dioxide [5].
The process typically requires careful temperature control, with optimal conditions maintained between 0 and 5 degrees Celsius to prevent decomposition of the sensitive imidazole ring system [4] [5]. Under these conditions, the reaction proceeds through formation of a mixed anhydride intermediate, which subsequently undergoes chloride ion attack to yield the desired acyl chloride [5].
Research has demonstrated that phosgene-mediated carbonylation of imidazole derivatives achieves yields ranging from 85 to 95 percent when conducted under controlled atmospheric conditions [7] [4]. The reaction generates carbon dioxide and hydrogen chloride as byproducts, which must be efficiently removed to prevent product degradation [5].
The mechanistic pathway involves initial formation of a chloroformate ester intermediate through nucleophilic substitution at the phosgene carbonyl carbon [5]. Subsequent intramolecular rearrangement and chloride displacement results in the formation of the target acyl chloride with concurrent release of gaseous byproducts [4] [5].
Alternative acylating agents have been developed to address the inherent dangers and handling difficulties associated with phosgene [8] [9]. These reagents offer improved safety profiles while maintaining comparable synthetic efficiency for the preparation of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride [8] [10].
Oxalyl chloride represents the most widely adopted alternative to phosgene for acyl chloride synthesis [11] [5]. The reaction typically employs a catalytic amount of dimethylformamide to activate the carboxylic acid substrate, facilitating nucleophilic attack on the oxalyl chloride electrophile [11]. This methodology proceeds under mild conditions at room temperature, generating carbon monoxide, carbon dioxide, and hydrogen chloride as volatile byproducts [11] [5].
Acylating Agent | Formula | Reaction Conditions | Advantages | Selectivity |
---|---|---|---|---|
Triphosgene (BTC) | C₃Cl₆O₃ | Room temperature, base catalysis | Safer than phosgene, solid reagent | High |
N,N-Carbonyldiimidazole (CDI) | C₇H₆N₄O | Mild heating, inert atmosphere | Mild conditions, high selectivity | Very High |
TCFH with N-Methylimidazole | C₆H₁₂ClF₆N₄P + C₄H₆N₂ | Room temperature, mild conditions | Direct access to acyl imidazoliums | High |
Benzotriazole-activated acids | R-CO-Bt | Moderate heating, base presence | Stable reagents, good yields | Moderate |
Acid Anhydrides | (RCO)₂O | Elevated temperature | Traditional method, well-established | Moderate |
Thionyl chloride provides another effective alternative for carbonyl chloride formation, operating through a different mechanistic pathway [5] [6]. The reaction involves initial formation of a chlorosulfite ester intermediate, which undergoes nucleophilic displacement by chloride ion to generate the acyl chloride product [5]. This methodology is particularly advantageous because the sulfur dioxide byproduct is readily removed under reduced pressure [5] [6].
Triphosgene, also known as bis(trichloromethyl) carbonate, serves as a solid phosgene equivalent that offers enhanced safety and handling characteristics [9] [12]. Research has shown that triphosgene can effectively convert imidazole carboxylic acids to the corresponding acyl chlorides under mild basic conditions [9]. The reaction proceeds through formation of an activated carbonate intermediate that facilitates nucleophilic attack by chloride ion [9] [12].
Phosphorus-based chlorinating agents, including phosphorus pentachloride and phosphorus trichloride, represent traditional alternatives that have been extensively utilized in industrial applications [4] [13]. These reagents operate through different mechanistic pathways involving phosphorus-oxygen bond formation and subsequent chloride transfer [4] [6].
Microwave-assisted synthesis has emerged as a powerful technique for enhancing the efficiency and selectivity of carbonyl chloride formation reactions [14] [15]. The application of microwave irradiation to the synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride offers significant advantages in terms of reaction rate enhancement and improved yield profiles [14] [15].
The microwave-assisted approach utilizes electromagnetic radiation to provide rapid and uniform heating of the reaction mixture, leading to enhanced molecular motion and increased collision frequency between reactive species [14] [15]. Research has demonstrated that microwave irradiation can increase reaction rates by factors ranging from 10 to 50-fold compared to conventional heating methods [14] [15].
Parameter | Optimal Range | Literature Value 1 | Literature Value 2 | Recommended |
---|---|---|---|---|
Power Setting (W) | 150-300 | 200 | 250 | 200-250 |
Temperature Range (°C) | 100-180 | 150 | 160 | 140-160 |
Reaction Time (min) | 5-30 | 20 | 15 | 15-25 |
Pressure (bar) | 5-15 | 10 | 12 | 8-12 |
Solvent System | Acetonitrile/DMF | MeCN | DMF | MeCN/DMF (1:1) |
Catalyst Loading (%) | 1-5 | 2 | 3 | 2-3 |
Yield Enhancement (%) | 15-25 | 20 | 18 | 18-22 |
Reaction Rate Increase (fold) | 10-50 | 25 | 35 | 25-40 |
Optimized microwave protocols for imidazole carbonyl chloride synthesis typically employ power settings between 200 and 250 watts with reaction temperatures maintained between 140 and 160 degrees Celsius [14] [15]. These conditions have been shown to provide optimal balance between reaction efficiency and product stability [14] [15].
The mechanistic advantages of microwave heating arise from the direct coupling of electromagnetic energy with polar molecules in the reaction mixture [14] [15]. This selective heating mechanism results in more efficient energy transfer and reduced formation of thermal decomposition products [14] [15].
Studies have reported yield enhancements of 18 to 22 percent when microwave irradiation is employed compared to conventional heating methods [14] [15]. The reduced reaction times, typically ranging from 15 to 25 minutes, contribute to improved process economics and reduced energy consumption [14] [15].
Flow chemistry represents a transformative approach to the large-scale synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, offering superior control over reaction parameters and enhanced safety profiles [16] [17]. Continuous flow processes enable precise temperature control, efficient mixing, and rapid heat transfer, which are particularly advantageous for highly exothermic acylation reactions [16] [18].
The implementation of plug flow reactors for carbonyl chloride synthesis provides several key advantages including enhanced mass and heat transfer, reduced residence time distribution, and improved safety through reduced inventory of hazardous intermediates [16] [17]. Research has demonstrated that flow chemistry approaches can achieve production rates ranging from 50 to 200 grams per hour with selectivities exceeding 95 percent [16] [17].
Reactor Type | Residence Time (min) | Temperature Control (°C) | Production Rate (g/h) | Selectivity (%) | Scale-up Factor |
---|---|---|---|---|---|
Plug Flow Reactor (PFR) | 2-15 | ±2 | 50-200 | 92-97 | 10-100 |
Multi-Jet Oscillating Disk | 1-10 | ±1 | 20-100 | 94-98 | 5-50 |
Microfluidic Chip | 0.5-5 | ±0.5 | 5-50 | 95-99 | 2-20 |
Packed Bed Reactor | 5-20 | ±3 | 100-500 | 90-95 | 50-500 |
Continuous Stirred Tank | 10-30 | ±5 | 200-1000 | 85-92 | 100-1000 |
Multi-jet oscillating disk reactors have shown particular promise for imidazole acylation reactions, achieving residence times as short as 1 to 10 minutes with excellent temperature control within ±1 degree Celsius [17] [18]. These reactors provide enhanced mixing through oscillatory motion, resulting in improved mass transfer and reduced hot spot formation [17].
Microfluidic chip reactors offer the highest selectivity, typically achieving 95 to 99 percent conversion with minimal byproduct formation [18]. The laminar flow conditions and precise temperature control enable fine-tuning of reaction parameters to optimize product quality [18].
The linear scale-up characteristics of flow reactors facilitate rapid translation from laboratory-scale optimization to commercial production [16] [17]. Scale-up factors ranging from 10 to 100-fold have been demonstrated for plug flow reactor systems, with production capacities reaching several hundred grams per day [16] [17].
Continuous flow liquid-liquid extraction units can be integrated downstream of the synthesis reactor to provide real-time product purification and solvent recovery [18]. This integration eliminates the need for intermediate isolation steps and reduces overall process complexity [18].
Recrystallization represents the most commonly employed purification technique for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, offering excellent purity levels while maintaining cost-effectiveness for large-scale applications [19] [20]. The optimization of recrystallization conditions is critical for achieving high recovery yields while eliminating impurities that may compromise product quality [19] [20].
The selection of appropriate solvent systems is fundamental to successful recrystallization of imidazole derivatives [19] [20]. Optimal solvents exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures, enabling efficient crystal formation and impurity rejection [19] [20].
Method | Solvent System | Purity Achieved (%) | Recovery Yield (%) | Time Required (h) | Scalability | Cost Effectiveness |
---|---|---|---|---|---|---|
Recrystallization | Ethanol/Water | 95-99 | 80-90 | 4-8 | High | High |
Column Chromatography | Hexane/Ethyl Acetate | 98-99.5 | 75-85 | 2-6 | Medium | Low |
Liquid-Liquid Extraction | DCM/Water | 90-95 | 85-95 | 1-3 | High | Medium |
Vacuum Distillation | N/A | 96-98 | 70-85 | 3-5 | Medium | Medium |
Precipitation | Diethyl Ether | 92-96 | 90-95 | 2-4 | Very High | High |
Ethanol-water mixtures have proven particularly effective for recrystallization of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, achieving purity levels between 95 and 99 percent with recovery yields ranging from 80 to 90 percent [19] [20]. The hydrogen bonding interactions between the solvent system and the imidazole ring facilitate selective dissolution while excluding non-polar impurities [19] [20].
The recrystallization process typically involves dissolution of the crude product in hot ethanol, followed by controlled addition of water to reduce solubility and initiate crystal nucleation [19] [20]. The cooling rate significantly influences crystal morphology and purity, with slow cooling rates generally producing larger, more uniform crystals with improved purity profiles [19] [20].
Temperature control during the recrystallization process is critical for achieving optimal results [19] [20]. Rapid cooling can lead to formation of small crystals with incorporated impurities, while excessively slow cooling may result in reduced yields due to prolonged exposure to potential decomposition conditions [19] [20].
The incorporation of seed crystals can enhance the reproducibility and control of the recrystallization process [19] [20]. Seeding promotes uniform nucleation and growth, resulting in more consistent crystal size distribution and improved filtration characteristics [19] [20].
Chromatographic purification of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride presents unique challenges due to the polar nature of the imidazole ring system and the reactive carbonyl chloride functionality [21] [22]. The development of effective chromatographic methods requires careful selection of stationary phases and mobile phase compositions to achieve adequate resolution while preventing product decomposition [21] [22].
Silica gel chromatography represents the most widely employed technique for purification of imidazole derivatives, offering good resolution for most applications [22] [20]. However, the basic nature of the imidazole ring can lead to irreversible adsorption on acidic silica surfaces, necessitating the use of modified stationary phases or basic mobile phase additives [22].
Stationary Phase | Mobile Phase | Rf Value | Resolution Factor | Sample Capacity (mg/g) | Typical Recovery (%) |
---|---|---|---|---|---|
Silica Gel 60 | Hexane/EtOAc (3:1) | 0.3-0.4 | 1.5-2.0 | 20-50 | 85-92 |
Alumina (Basic) | DCM/MeOH (9:1) | 0.4-0.5 | 1.2-1.8 | 15-40 | 80-88 |
Alumina (Neutral) | Hexane/EtOAc (2:1) | 0.35-0.45 | 1.3-1.9 | 18-45 | 82-90 |
Reverse Phase C18 | Water/MeCN (1:1) | N/A | 2.0-3.0 | 10-30 | 90-95 |
Ion Exchange Resin | Buffered solutions | N/A | 2.5-4.0 | 50-200 | 88-94 |
Basic alumina stationary phases have shown improved compatibility with imidazole derivatives, reducing the potential for irreversible adsorption while maintaining adequate resolution [22]. The use of basic alumina with dichloromethane-methanol mobile phase systems typically achieves Rf values between 0.4 and 0.5 with resolution factors ranging from 1.2 to 1.8 [22].
Reverse phase chromatography using C18 stationary phases offers advantages for polar imidazole derivatives, providing excellent resolution factors between 2.0 and 3.0 [21] [22]. The use of water-acetonitrile mobile phase systems enables fine-tuning of retention times and selectivity through gradient elution techniques [21].
Ion exchange chromatography represents a specialized approach for purification of charged imidazole species, offering high sample capacity and excellent resolution [22]. The use of buffered mobile phases allows precise control of pH and ionic strength, enabling selective separation based on charge differences [22].
The challenge of product instability during chromatographic purification necessitates careful optimization of elution conditions [21] [22]. Exposure to moisture, acidic conditions, or elevated temperatures can lead to hydrolysis of the carbonyl chloride functionality, resulting in reduced yields and compromised product quality [21] [22].
Column overloading represents a significant challenge in preparative scale chromatography of imidazole derivatives [22]. Sample capacities typically range from 10 to 50 milligrams per gram of stationary phase, limiting throughput and increasing solvent consumption for large-scale purifications [22].
1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride exhibits temperature-dependent stability characteristics that are critical for its handling, storage, and application. The compound demonstrates reasonable thermal stability under ambient conditions but becomes increasingly susceptible to decomposition as temperature rises.
At room temperature (20-25°C), the compound remains stable when stored under dry, sealed conditions [1] [2]. However, thermal analysis reveals that decomposition processes begin to occur at temperatures exceeding 60°C . This temperature threshold is particularly significant for synthetic applications, as exceeding this limit during cyclocondensation reactions leads to imidazole ring decomposition .
The compound's melting point has been determined to be 214°C [1] [5], though this value should be interpreted cautiously as thermal decomposition occurs concurrently with melting. Differential scanning calorimetry studies on related imidazole derivatives indicate that thermal decomposition in oxygen atmosphere results in the formation of metal oxides, carbon monoxide, carbon dioxide, and imidazole ring degradation products [6].
The thermal decomposition of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride follows a multi-stage process. Initial degradation at moderate temperatures (60-80°C) primarily involves the liberation of hydrogen chloride gas and the formation of intermediate imidazole derivatives . As temperature increases beyond 80°C, more extensive decomposition occurs, producing carbon dioxide, additional hydrogen chloride, and various ring fragmentation products [7] [6].
The carbonyl chloride functional group represents the most thermally labile component of the molecule. Acyl chlorides are inherently less stable than other carbonyl derivatives, and the presence of the hydrochloride salt further enhances the compound's sensitivity to thermal degradation [2]. The imidazole ring system, while generally robust, becomes susceptible to ring-opening reactions at elevated temperatures, particularly in the presence of moisture [7].
The solubility characteristics of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride are dominated by its ionic nature as a hydrochloride salt and the presence of polar functional groups within the molecular structure. The compound exhibits high solubility in polar protic and aprotic solvents while demonstrating poor solubility in non-polar systems.
In aqueous media, the compound shows high solubility, attributed to the ionic hydrochloride salt formation and the polar nature of both the imidazole ring and carbonyl chloride functionality [9]. The solubility in water increases with temperature, following typical thermodynamic principles for ionic compounds. This aqueous solubility is particularly significant given the compound's rapid hydrolysis in water, which complicates long-term storage in humid environments.
The compound demonstrates excellent solubility in methanol and other short-chain alcohols [9]. Studies on imidazole derivatives in alcoholic systems indicate that solubility decreases with increasing molecular weight of the alcohol [10] [11]. Ethanol provides good solubility for the compound, though slightly lower than methanol due to the increased hydrophobic character of the ethyl group compared to methyl.
In polar aprotic solvents such as dimethyl sulfoxide, acetone, and acetonitrile, the compound shows good to excellent solubility [12] [13] [14] [15]. The high dielectric constants and dipole moments of these solvents effectively stabilize the ionic hydrochloride salt and facilitate solvation of the polar imidazole ring system.
The solubility profile in non-polar solvents is markedly different, with the compound showing poor to negligible solubility in hydrocarbons and weakly polar systems. In n-hexane and similar alkane solvents, the compound is essentially insoluble [14] [16]. Diethyl ether shows minimal solubility, which may increase slightly with temperature but remains practically negligible for most applications [14] [16].
Chloroform represents an intermediate case, providing moderate solubility due to its ability to form weak dipole interactions with the polar components of the molecule while maintaining sufficient polarity to partially solubilize the ionic hydrochloride salt [14] [16].
1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride exhibits significant hygroscopic properties, making moisture control a critical factor in its storage and handling. The compound's hygroscopicity stems from multiple molecular features: the ionic hydrochloride salt formation, the polar imidazole ring system, and the inherent moisture sensitivity of the carbonyl chloride functional group.
The hygroscopic nature of the compound has been confirmed through multiple sources, with recommendations for storage under desiccated conditions [17] [18]. Imidazole hydrochloride, a closely related compound, is noted to be hygroscopic and requires desiccated storage [17], providing additional support for the moisture sensitivity of the target compound.
The hygroscopic behavior results from the compound's ability to form hydrogen bonds with atmospheric water molecules through multiple interaction sites. The chloride anion in the hydrochloride salt acts as a hydrogen bond acceptor, while the imidazole nitrogen atoms can participate in both hydrogen bonding and dipole-dipole interactions with water molecules [19].
Studies on carbonyldiimidazole degradation by atmospheric moisture provide insight into the mechanistic aspects of moisture interaction with imidazole-containing compounds [20]. The degradation process involves moisture uptake followed by hydrolysis reactions, with the rate of degradation correlating with relative humidity levels. At 35% relative humidity, significant degradation occurs over time scales of hours to days [20].
The hygroscopic properties of the compound are influenced by several factors including surface area, particle size distribution, and the presence of impurities. Larger surface areas increase the kinetics of moisture uptake, while certain impurities, particularly those containing additional hygroscopic salts, can accelerate water absorption [20].
Temperature also plays a role in hygroscopic behavior, with higher temperatures generally increasing the rate of moisture absorption while simultaneously promoting thermal decomposition. This creates a complex interplay between physical moisture uptake and chemical degradation processes.
The stability of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride in aqueous solutions is highly dependent on pH, with the compound undergoing rapid hydrolysis across the entire pH range. However, the kinetics, mechanism, and products of hydrolysis vary significantly with solution pH, making this parameter critical for any aqueous applications or storage considerations.
Under acidic conditions, the compound undergoes rapid hydrolysis primarily through nucleophilic attack by water molecules on the carbonyl carbon of the acid chloride functionality [21] [22]. The reaction follows first-order kinetics with respect to the compound concentration, with half-lives ranging from less than one minute at pH 1-3 to approximately 1-10 minutes at pH 4-6 [21] [22].
The primary hydrolysis products under acidic conditions are the corresponding carboxylic acid (1-methyl-1H-imidazole-5-carboxylic acid) and hydrogen chloride [22] [23]. The additional hydrogen chloride generated further acidifies the solution, potentially accelerating the hydrolysis process through increased protonation of the imidazole nitrogen atoms.
At near-neutral pH values, the hydrolysis rate moderates somewhat, with half-lives extending to 10-60 minutes depending on exact pH and temperature [22] [23]. The mechanism remains primarily nucleophilic substitution by water, but the reaction kinetics are influenced by the ionization state of the imidazole ring system.
The products remain the same as under acidic conditions, though the carboxylic acid product may exist partially in its deprotonated carboxylate form depending on its pKa value and the solution pH. The generation of hydrogen chloride tends to lower the solution pH over time, creating a self-catalytic effect that accelerates hydrolysis.
Under basic conditions, hydrolysis becomes very rapid again, with half-lives typically less than 10 minutes [21] [24]. The mechanism shifts toward hydroxide-catalyzed hydrolysis, where hydroxide ions act as stronger nucleophiles than water molecules. This base-catalyzed pathway is thermodynamically and kinetically favored due to the increased nucleophilicity of hydroxide compared to water.
The primary products under basic conditions are the carboxylate salt of 1-methyl-1H-imidazole-5-carboxylic acid and chloride ions [24] [23]. The reaction is effectively irreversible under these conditions due to the formation of the stable carboxylate anion, which cannot readily revert to the acid chloride form.
Temperature significantly influences the pH-dependent hydrolysis kinetics, with higher temperatures accelerating the reaction across all pH ranges. Studies on related acyl chloride systems demonstrate that hydrolysis rates can increase by factors of 10-100 with temperature increases from 0°C to 25°C [22]. This temperature dependence follows Arrhenius kinetics, with activation energies typically in the range of 40-80 kJ/mol for acyl chloride hydrolysis reactions [25].
Corrosive